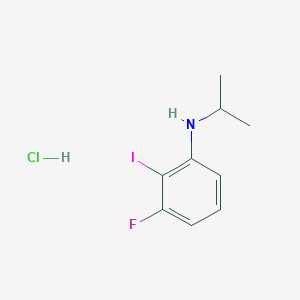
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a versatile chemical compound with the molecular formula C9H11FIN·HCl and a molecular weight of 315.56 g/mol . This compound is known for its complex molecular structure, which enables diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the aniline ring.
Iodination: Introduction of the iodine atom into the fluorinated aniline.
Alkylation: Introduction of the propan-2-yl group to the nitrogen atom of the aniline.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of the aniline to its corresponding nitro or nitroso derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, where the fluorine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver fluoride (AgF) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline may yield nitroaniline, while reduction may produce the corresponding amine .
Scientific Research Applications
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as altered cell signaling pathways and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-iodoaniline: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
2-Iodo-N-propan-2-ylaniline: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Fluoro-N-propan-2-ylaniline: Lacks the iodine atom, leading to variations in its chemical behavior.
Uniqueness
3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is unique due to the presence of both fluorine and iodine atoms, as well as the propan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FIN.ClH/c1-6(2)12-8-5-3-4-7(10)9(8)11;/h3-6,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNCIUTBMLDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
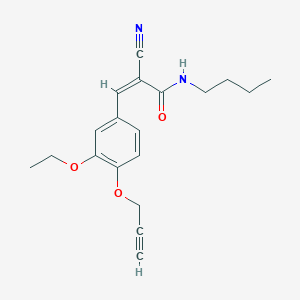
![(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2995592.png)
![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)
![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2995596.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
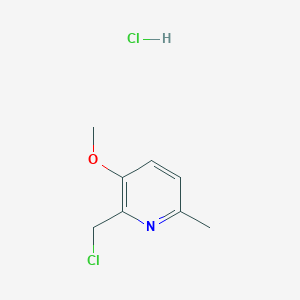
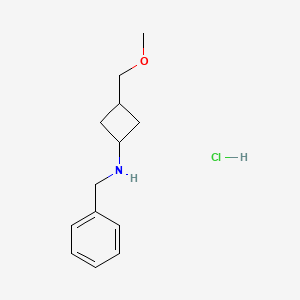
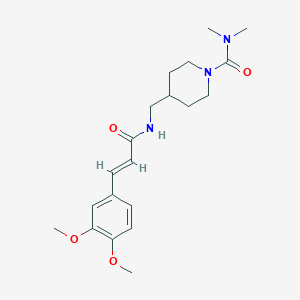
![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
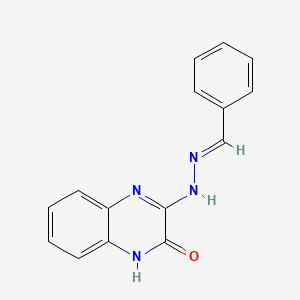
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2995609.png)
